5-Hydroxy-2-tetralone

Descripción general

Descripción

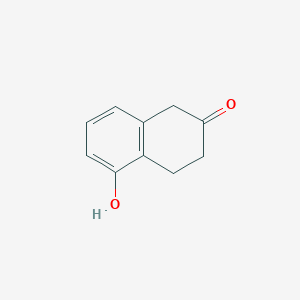

5-Hydroxy-2-tetralone is a chemical compound with the molecular formula C10H10O2 . It is used as a metabolite of Levobunolol and d-Bunolol . It is also used as a reagent for the determination of hexoses and oligosaccharides by a fluorescence technique .

Synthesis Analysis

The synthesis of 5-Hydroxy-2-tetralone involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The triacetoxy derivatives are hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions . The latter, without isolation, are then oxidized to the desired hydroxyquinone compounds .Molecular Structure Analysis

The molecular weight of 5-Hydroxy-2-tetralone is 162.185 Da . The IUPAC Standard InChI is InChI=1S/C10H10O2/c11-9-5-1-3-7-8 (9)4-2-6-10 (7)12/h1,3,5,11H,2,4,6H2 .Chemical Reactions Analysis

5-Hydroxy-2-tetralone has been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . It has also been used in the synthesis of Sch 53825, a potential anti-HIV agent .Physical And Chemical Properties Analysis

5-Hydroxy-2-tetralone is a light yellow to beige or pinkish crystalline substance . Its melting point is 206-209 °C (lit.) .Aplicaciones Científicas De Investigación

Metabolite Analysis

5-Hydroxy-2-tetralone is used as a metabolite of certain pharmaceutical compounds such as Levobunolol and d-Bunolol. Metabolite analysis is crucial for understanding drug metabolism and its implications on efficacy and safety .

Fluorescence Technique Reagent

This compound serves as a reagent for the determination of hexoses and oligosaccharides using fluorescence techniques. This application is significant in biochemistry for enzyme activity studies and carbohydrate analysis .

Glycosphingolipid Analysis

It is also employed in a microdetection system for glycosphingolipid analysis, where it acts as the fluorescent labeling reagent. This is particularly useful in the study of cell membrane components and cell signaling molecules .

Therapeutic Compound Synthesis

Tetralone derivatives, which include 5-Hydroxy-2-tetralone, are used as building blocks in the synthesis of therapeutically functional compounds. These include antibiotics, antidepressants, acetylcholinesterase inhibitors for treating Alzheimer’s disease, and antitumor alkaloids .

Potential Therapeutic Applications

The tetralone moiety has been studied against various targets such as viral infections, bacterial infections, cancer, malaria, and neurological disorders like Parkinson’s and Alzheimer’s diseases .

Mecanismo De Acción

Mode of Action

It’s known that the compound can be used in the synthesis of various derivatives , which suggests that it may interact with its targets through chemical reactions to induce changes.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of various derivatives , which could potentially affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given its use in the synthesis of various derivatives , it’s likely that the compound could have a range of potential effects depending on the specific targets and pathways involved.

Direcciones Futuras

Hydroxyquinones, which include 5-Hydroxy-2-tetralone, are a very interesting class of quinoid compounds. A great number of hydroxyquinones are found in nature and the majority of them exhibit unique biological activity . Therefore, the future directions of 5-Hydroxy-2-tetralone could involve further exploration of its potential biological activities and applications in various fields.

Propiedades

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWVZSMEMISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408361 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35697-10-0 | |

| Record name | 5-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

acetate](/img/structure/B1335835.png)